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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering false-

positive Rapid Plasma Reagin (RPR) results in pregnant subjects.

Frequently Asked Questions (FAQs)
Q1: What is a Rapid Plasma Reagin (RPR) test and why is it used in pregnancy?

The RPR test is a non-treponemal serologic screening test for syphilis.[1][2][3] It detects

antibodies, specifically IgG and IgM, against cardiolipin-cholesterol-lecithin antigen, which are

released from host cells damaged by Treponema pallidum, the bacterium that causes syphilis.

[1][4] Routine RPR screening is a standard component of prenatal care to prevent congenital

syphilis, which can have severe consequences for the fetus.

Q2: What causes a false-positive RPR result in pregnancy?

A false-positive RPR result occurs when the test is reactive, but the individual does not have

syphilis. Pregnancy itself is a well-recognized cause of biological false-positive RPR tests.

Other conditions that can lead to false-positive results include:

Autoimmune diseases (e.g., systemic lupus erythematosus)

Acute or chronic infections (e.g., viral pneumonia, infectious mononucleosis, tuberculosis)

Recent immunizations
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Chronic liver disease

Intravenous drug use

Q3: What is the prevalence of false-positive RPR results in pregnant women?

The prevalence of biological false-positive (BFP) RPR results in pregnancy can be significant.

One study in North India reported a BFP rate of 4% among 500 pregnant women. Another

study noted that the false-positive rate for RPR and VDRL (a similar non-treponemal test) can

be as high as 2% in pregnancy. A 2022 study found that with both traditional and reverse

screening algorithms, false-positive initial screens were common, occurring in 83% of cases.

Q4: What is the immediate next step after a positive RPR test in a pregnant subject?

A single reactive RPR test is insufficient for a syphilis diagnosis. It is crucial to perform a

confirmatory treponemal-specific test. Treponemal tests detect antibodies that are specific to T.

pallidum. Commonly used confirmatory treponemal tests include:

Treponema pallidum particle agglutination assay (TP-PA)

Fluorescent treponemal antibody absorption (FTA-ABS) test

Enzyme immunoassay (EIA) or chemiluminescence immunoassay (CIA)

Q5: How do the traditional and reverse syphilis screening algorithms differ?

There are two primary algorithms for syphilis screening:

Traditional Algorithm: This approach begins with a non-treponemal test like the RPR. If the

RPR is reactive, a confirmatory treponemal test is performed.

Reverse Sequence Algorithm: This method starts with an automated treponemal test (e.g.,

EIA or CIA). If the treponemal test is reactive, a non-treponemal RPR test is then conducted

to assess disease activity. If the results are discordant (treponemal positive, RPR negative),

a second, different treponemal test (often TP-PA) is performed as a tie-breaker.

The reverse sequence algorithm is often preferred in high-volume laboratories due to

automation and its ability to detect early or latent syphilis that might be missed by the traditional
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algorithm.

Troubleshooting Guides
Issue: A pregnant subject has a reactive RPR but a non-reactive confirmatory treponemal test

(e.g., TP-PA, FTA-ABS).

Interpretation: This result typically indicates a false-positive RPR. The non-treponemal test is

likely reacting to antibodies not related to a syphilis infection.

Recommended Action:

Rule out syphilis: The non-reactive treponemal test strongly suggests the absence of a

current or past syphilis infection.

Investigate other causes: Consider underlying conditions known to cause false-positive

RPRs, such as autoimmune disorders or other infections.

Documentation: Clearly document the discordant results and the interpretation of a false-

positive RPR in the subject's records. No treatment for syphilis is indicated.

Issue: A pregnant subject has a reactive treponemal test (e.g., EIA/CIA) but a non-reactive

RPR (a common scenario in the reverse sequence algorithm).

Interpretation: This discordant result can have several interpretations:

Past, successfully treated syphilis: Treponemal antibodies usually remain detectable for life,

even after successful treatment.

Early primary syphilis: The treponemal test may become reactive before the RPR test.

Late or latent syphilis: RPR titers can decrease over time in untreated individuals.

False-positive treponemal test: Though less common than false-positive RPRs, false-positive

results on initial automated treponemal tests can occur.

Recommended Action:
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Perform a second treponemal test: A different treponemal test, such as the TP-PA, should be

performed to resolve the discrepancy.

Interpret based on the second treponemal test:

If the second treponemal test is reactive: This confirms a past or present syphilis infection.

A detailed patient history is needed to determine if they have been adequately treated in

the past. If there is no history of treatment, treatment for latent syphilis should be

considered.

If the second treponemal test is non-reactive: The initial reactive treponemal test is likely a

false positive. For low-risk individuals, repeat testing in 4 weeks can be considered to

ensure no seroconversion has occurred.

Data Presentation
Table 1: Performance Characteristics of Syphilis Serological Tests in Pregnancy
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Test Type Test Name Sensitivity Specificity Notes

Non-treponemal
RPR (Rapid

Plasma Reagin)
73.5% 90.5%

Prone to false

positives in

pregnancy; used

for screening and

monitoring

treatment

response.

VDRL (Venereal

Disease

Research

Laboratory)

71.6% 89.5%

Similar to RPR;

can also be used

on cerebrospinal

fluid.

Treponemal

TP-PA (T.

pallidum Particle

Agglutination)

High High

Often used as a

confirmatory test

or as a tie-

breaker in the

reverse

algorithm.

FTA-ABS

(Fluorescent

Treponemal

Antibody

Absorption)

High High

A confirmatory

test that remains

positive for life

after infection.

EIA/CIA

(Immunoassays)
High High

Used as the

initial screening

test in the

reverse

algorithm;

automated and

suitable for high-

throughput labs.

Note: Sensitivity and specificity values are approximate and can vary based on the study

population and syphilis stage. Data synthesized from multiple sources.
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Table 2: Prevalence of False-Positive Syphilis Tests in Pregnant Women from Select Studies

Study Test False-Positive Rate Population

Kaur Sahota et al.

(2021)
RPR 4.0%

500 pregnant women

in North India

Tinajeros et al. (as

cited in Mmeje et al.,

2015)

RPR 0.91% Pregnant women

Tinajeros et al. (as

cited in Mmeje et al.,

2015)

Rapid Treponemal

Test
1.5% Pregnant women

O'Connor et al. (2022)

Initial Screen

(Traditional &

Reverse)

83%
Over 75,000 pregnant

women

Data extracted from published research.

Experimental Protocols
1. Rapid Plasma Reagin (RPR) Card Test (Qualitative)

Principle: This macroscopic flocculation test detects reagin antibodies. The RPR antigen, a

mixture of cardiolipin, lecithin, and cholesterol with charcoal particles, agglutinates in the

presence of these antibodies, forming visible black clumps.

Procedure:

Bring the RPR antigen suspension, controls, and patient serum/plasma to room

temperature (23-30°C).

Using a disposable pipette, place one drop (50 µl) of patient serum onto a designated

circle on the RPR test card.

Dispense one drop of positive and negative controls into separate circles.
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Spread the serum or plasma evenly over the entire area of the test circle using the flat end

of the pipette or a stirrer.

Gently shake the antigen suspension vial to ensure it is well-mixed.

Dispense exactly one drop of the RPR antigen suspension onto each circle containing a

specimen or control. Do not mix.

Place the card on a mechanical rotator set to 100 ± 2 rpm.

Rotate the card for 8 minutes.

Immediately after rotation, read the results macroscopically under a high-intensity light

source.

Interpretation:

Reactive: Presence of medium to large black clumps.

Non-reactive: Smooth, gray appearance with no clumping.

2. Fluorescent Treponemal Antibody Absorption (FTA-ABS) Test

Principle: This is an indirect immunofluorescence assay. Patient serum is first treated with a

sorbent to remove non-specific treponemal antibodies. The absorbed serum is then applied

to a slide fixed with T. pallidum. If specific antibodies are present, they bind to the

spirochetes. This binding is visualized by adding a fluorescein-labeled anti-human

immunoglobulin, which causes the spirochetes to fluoresce under a fluorescence

microscope.

Procedure:

Serum Preparation: Dilute the patient's serum 1:5 with a sorbent (an extract of non-

pathogenic Reiter treponemes). This step absorbs out cross-reactive, non-pathogenic

treponemal antibodies.

Antigen Application: Apply the absorbed patient serum to a slide pre-coated with killed T.

pallidum (Nichols strain).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the slide to allow for antibody-antigen binding.

Washing: Wash the slide to remove unbound antibodies.

Conjugate Addition: Add fluorescein-conjugated anti-human immunoglobulin to the slide.

Second Incubation: Incubate the slide again to allow the conjugate to bind to any human

antibodies attached to the treponemes.

Final Wash: Wash the slide to remove unbound conjugate.

Microscopy: Examine the slide using a fluorescence microscope.

Interpretation:

Reactive: Spirochetes are fluorescent.

Non-reactive: Spirochetes do not fluoresce or show only faint fluorescence.

3. Treponema pallidum Particle Agglutination (TP-PA) Assay

Principle: This is a passive agglutination test. Gelatin particles are sensitized with T. pallidum

antigen. When patient serum containing specific antibodies is added, it causes the particles

to agglutinate.

Procedure:

Serum Dilution: Serially dilute the patient's serum in microtiter plate wells.

Particle Addition: Add sensitized gelatin particles (the test reagent) to one set of wells and

unsensitized particles (the control reagent) to another set.

Incubation: Incubate the plate, allowing the particles to settle.

Reading Results: Observe the pattern of the settled particles at the bottom of the wells.

Interpretation:

Reactive: A smooth mat of agglutinated particles covers the bottom of the well.
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Non-reactive: A compact button or "ring" of non-agglutinated particles forms at the

bottom of the well.

Mandatory Visualizations

Pregnant Patient Sample

Perform Non-treponemal Test
(e.g., RPR)

Perform Confirmatory
Treponemal Test

(e.g., TP-PA, FTA-ABS)

Reactive

No Evidence of Syphilis

Non-reactive

Syphilis Infection
(Current or Past)

Reactive

False-Positive RPR
(No Syphilis)

Non-reactive

Click to download full resolution via product page

Caption: Traditional Syphilis Screening Algorithm.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1680030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pregnant Patient Sample
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Caption: Reverse Sequence Syphilis Screening Algorithm.
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Discordant Result Received

Which scenario?

RPR Reactive
Treponemal Non-reactive

Conclusion:
False-Positive RPR.

Investigate other causes.

Treponemal Reactive
RPR Non-reactive

Action:
Perform Second, Different

Treponemal Test (e.g., TP-PA)

Scenario 1 Scenario 2

Second Treponemal Reactive

Result

Second Treponemal Non-reactive

Result

Conclusion:
Past or Present Infection.
Check treatment history.

Conclusion:
False-Positive Initial
Treponemal Screen.

Click to download full resolution via product page

Caption: Troubleshooting Logic for Discordant Results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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